molecular formula C18H18N2O B3874599 Phenol, 2-(1-ethyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)- CAS No. 173275-26-8

Phenol, 2-(1-ethyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)-

Cat. No.: B3874599
CAS No.: 173275-26-8
M. Wt: 278.3 g/mol
InChI Key: RJJUAHHUVRLEGM-UHFFFAOYSA-N
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Description

Phenol, 2-(1-ethyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)- is a chemical compound of significant interest in medicinal and organic chemistry research due to its pyrazole core. Pyrazoles are five-membered heterocyclic rings known for exhibiting a wide spectrum of biological activities . Researchers focus on this class of compounds for developing new therapeutic agents, with documented activities including anti-inflammatory, antimicrobial, anticancer, and antifungal properties . The specific substitution pattern on this compound—featuring a phenol group and phenyl ring—may be investigated for its influence on the molecule's electronic properties, binding affinity, and overall bioactivity. This makes it a valuable scaffold for constructing novel molecules and studying structure-activity relationships (SAR) in various pharmacological fields. The compound is intended for use in laboratory research and chemical synthesis only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult safety data sheets and conduct a thorough literature review to understand the full scope of its potential applications and mechanisms of action.

Properties

IUPAC Name

2-(1-ethyl-3-methyl-5-phenylpyrazol-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-3-20-18(14-9-5-4-6-10-14)17(13(2)19-20)15-11-7-8-12-16(15)21/h4-12,21H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJUAHHUVRLEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C2=CC=CC=C2O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407205
Record name Phenol, 2-(1-ethyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173275-26-8
Record name Phenol, 2-(1-ethyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Cyclization of Propane-1,3-diones

  • Method : Cyclization of 1-(2-hydroxyaryl)propane-1,3-diones with pyrazole precursors under acidic conditions (e.g., refluxing ethanol with catalytic HCl).

  • Yield : Moderate to good yields (50–83%) .

Hydrazine Hydrate Reactions

  • Procedure : Reaction of chromone derivatives with hydrazine hydrate in aprotic solvents like DMF to form pyrazole-substituted chromones .

  • Example : Conversion of 3-(3-aryl-1H-pyrazol-5-yl)-7-hydroxychromones to glycosylated derivatives via phase-transfer catalysis .

Reactivity and Functionalization

The compound exhibits dual reactivity due to its phenolic and pyrazole moieties:

Electrophilic Substitution

  • Phenolic Hydroxyl Group : The hydroxyl group undergoes electrophilic substitution, enabling reactions such as alkylation, acylation, or nitration.

  • Pyrazole Ring : The electron-withdrawing nitrogen atoms in the pyrazole ring stabilize intermediates, facilitating substitutions at positions adjacent to the phenolic group .

Condensation Reactions

  • Mechanism : The pyrazole ring can participate in condensation reactions, particularly with carbonyl-containing compounds, to form extended heterocyclic systems .

Enzyme Inhibition

  • Mechanism : Pyrazole derivatives often bind to enzyme active sites via hydrogen bonding (e.g., with Thr106 in p38 MAP kinase), as observed in structurally related compounds .

  • Anti-inflammatory Effects : Similar pyrazole-phenol derivatives exhibit potent anti-inflammatory activity by modulating cytokine pathways, comparable to diclofenac sodium .

Anticancer Activity

  • Apoptotic Induction : Certain pyrazole analogs induce apoptosis in cancer cells (e.g., A549 lung cells) via mitochondrial dysfunction and caspase activation .

Structural Characterization

Key techniques used to analyze this compound include:

Technique Purpose Key Observations
NMR Spectroscopy Proton and carbon environment mappingConfirmation of aromatic substituents and hydroxyl group positioning
Mass Spectrometry Molecular weight and purity assessmentVerification of molecular formula (C₁₉H₂₀N₂O)
Infrared (IR) Functional group identificationDetection of –OH and C=N stretch vibrations

Reactivity Profile Comparison

A comparison of reactivity in similar pyrazole-phenol derivatives:

Derivative Reactivity Features Biological Impact
2-[3-Ethyl-5-(4-methoxyphenyl)-1H-pyrazol-4-yl]phenol Enhanced electron-withdrawing effects (methoxyphenyl)Metabolite with diverse biological roles
5-Amino-1H-pyrazol-4-yl derivatives Hydrogen bonding via exocyclic amineSelective p38 MAP kinase inhibition
Chromone-pyrazole dyads Glycosylation capability at C-7 positionAntimicrobial and anticancer potential

Challenges and Optimization Strategies

  • Synthetic Challenges : Controlling regioselectivity during cyclization and managing side reactions in multi-step processes .

  • Optimization : Incorporating solubilizing groups (e.g., 2,3-dihydroxypropoxy) to improve physicochemical properties .

Scientific Research Applications

Medicinal Applications

The compound has shown promise in various medicinal applications, primarily due to its biological activities:

Anticancer Activity

Several studies have indicated that derivatives of phenolic pyrazoles exhibit significant anticancer properties. For instance, compounds structurally similar to Phenol, 2-(1-ethyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)- have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines.

Anti-inflammatory Effects

Research has demonstrated that pyrazole derivatives can possess anti-inflammatory properties. The presence of the phenolic group may contribute to the inhibition of inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases.

Antimicrobial Activity

Phenolic compounds are well-known for their antimicrobial properties. Studies have shown that phenolic pyrazoles can inhibit the growth of various bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents.

Case Study 1: Anticancer Research

A study published in the European Journal of Medicinal Chemistry explored a series of pyrazole derivatives, including those similar to Phenol, 2-(1-ethyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)-. The results indicated that certain derivatives exhibited potent cytotoxicity against breast cancer cells (MCF7), with IC50 values significantly lower than standard chemotherapeutic agents .

Case Study 2: Anti-inflammatory Activity

In another investigation, compounds derived from phenolic pyrazoles were tested for their anti-inflammatory effects using in vitro models. The findings revealed a marked reduction in pro-inflammatory cytokines (such as TNF-alpha and IL-6) upon treatment with these compounds .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a phenol group and a trisubstituted pyrazole ring. Below is a comparative analysis with structurally related pyrazole-phenol derivatives and other heterocyclic analogs:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Functional Groups Notable Properties
Phenol, 2-(1-ethyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)- Pyrazole-phenol 1-Ethyl, 3-Methyl, 5-Phenyl Phenol, Pyrazole High lipophilicity, aromatic π-interactions
2-({[(1-Ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol Pyrazole-phenol 1-Ethyl, aminomethyl linker Phenol, Amine, Pyrazole Enhanced hydrogen bonding, enzyme/receptor interactions
(1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol Pyrazole-methanol 1-(2-Fluorophenyl), 3-Phenyl, 4-Methanol Methanol, Pyrazole, Fluorine Electron-withdrawing effects, metabolic stability
4-(4-Chloro-5-methyl-1H-imidazol-2-yl)phenol Imidazole-phenol 4-Chloro, 5-Methyl Phenol, Imidazole, Chlorine Antimicrobial, anticancer potential
(5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol Pyrazole-methanol 1-Phenyl, 5-Methyl, 4-Methanol Methanol, Pyrazole Therapeutic applications, synthetic versatility

Biological Activity

Phenol, 2-(1-ethyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)-, also known by its CAS number 173275-26-8, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a phenolic group and a pyrazole moiety, which are known to influence various biological interactions.

The molecular formula for this compound is C18H18N2OC_{18}H_{18}N_{2}O with a molecular weight of approximately 278.35 g/mol. Its structure can be represented as follows:

Phenol 2 1 ethyl 3 methyl 5 phenyl 1H pyrazol 4 yl \text{Phenol 2 1 ethyl 3 methyl 5 phenyl 1H pyrazol 4 yl }

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds within the pyrazole class. For instance, research on related pyrazole derivatives has demonstrated their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study reported that certain pyrazolo[3,4-d]pyrimidine derivatives exhibited significant inhibitory effects on cancer-related targets like EGFR and VEGFR2, with IC50 values ranging from 0.3 to 24 µM . While specific data on Phenol, 2-(1-ethyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)- is limited, its structural similarities suggest it may exhibit comparable activities.

Antiparasitic and Antifungal Activities

Other derivatives of pyrazoles have been studied for their antiparasitic and antifungal properties. The mechanisms often involve the disruption of cellular processes in target organisms, leading to effective treatment outcomes . Although specific studies on the compound are scarce, the broader family of pyrazole-based compounds shows promise in these areas.

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activities. Modifications at specific positions on the pyrazole ring can enhance selectivity and potency against biological targets. For example, substituents at the 3 and 5 positions of the pyrazole ring have been shown to significantly alter inhibitory activity against various enzymes .

Position Substituent Effect
3EthylIncreased potency against cancer cells
5PhenylEnhanced selectivity for EGFR

Case Studies

  • Anticancer Activity : In a study involving structurally similar compounds, a pyrazolo[3,4-d]pyrimidine derivative demonstrated potent inhibition of EGFR activity with a significant reduction in cell viability in MCF-7 breast cancer cells. The compound induced apoptosis and caused cell cycle arrest at the G1/S phase .
  • Inhibitory Effects on Meprin Enzymes : Another study explored the inhibitory effects of pyrazole derivatives on meprin α and β enzymes, which are implicated in various pathological processes. The findings indicated that specific modifications could enhance selectivity for these enzymes, suggesting potential therapeutic applications .

Q & A

Q. Table 1: Representative Synthetic Conditions

PrecursorHydrazine DerivativeSolvent SystemYield (%)Reference
1-(2-Hydroxyphenyl)-3-arylpropanedionePhenylhydrazineEthanol/AcOH45

How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires a diffractometer (e.g., Stoe IPDS-II) with Mo-Kα radiation (λ = 0.71073 Å). Structure solution uses direct methods (via SHELXS/SHELXD), followed by refinement with SHELXL . Key steps:

Data reduction : Integrate intensities using SAINT or similar software.

Hydrogen bonding : Locate H atoms via difference Fourier maps; refine with riding models (C–H = 0.95–0.98 Å) .

Validation : Check for residual electron density and geometric outliers using PLATON .

Q. Table 2: Crystallographic Parameters (Example)

ParameterValue
Dihedral angles (pyrazole vs. substituents)16.83°–51.68°
Hydrogen bond (O–H···N)1.85 Å, 174°
R factor<0.05

What intermolecular interactions stabilize the crystal packing of this compound?

Methodological Answer:
The crystal lattice is stabilized by:

  • O–H···N hydrogen bonds between the phenolic hydroxyl and pyrazole N-atom (distance: ~1.85 Å) .
  • π–π stacking between aromatic rings (face-to-face distances: 3.5–4.0 Å).
  • C–H···π interactions from ethyl/methyl groups to phenyl rings.
    Graph-set analysis (e.g., R₂²(8) motifs) using Etter’s formalism helps classify hydrogen-bonding patterns .

Advanced Research Questions

How can contradictions between spectroscopic and crystallographic data for this compound be resolved?

Methodological Answer:
Discrepancies often arise from:

  • Conformational flexibility : Solution-state NMR may average signals, while SC-XRD captures static conformations. Compare dihedral angles from XRD with DFT-optimized gas-phase structures.
  • Polymorphism : Different crystallization conditions (e.g., solvent evaporation rate) yield distinct polymorphs. Use differential scanning calorimetry (DSC) to identify phase transitions .
  • Dynamic disorder : Anisotropic displacement parameters in XRD data (>0.1 Ų for non-H atoms) suggest thermal motion, requiring TLS refinement in SHELXL .

What strategies improve regioselectivity in the synthesis of substituted pyrazole derivatives like this compound?

Methodological Answer:
Regioselectivity is controlled by:

  • Electronic effects : Electron-withdrawing groups (e.g., –NO₂) on hydrazines favor substitution at the β-position of diketones.
  • Steric hindrance : Bulky substituents (e.g., ethyl groups) direct cyclization away from crowded sites.
  • Catalysis : Lewis acids (e.g., ZnCl₂) accelerate cyclization and improve regioselectivity by coordinating to carbonyl oxygens .

Q. Table 3: Regioselectivity Modulation

Diketone SubstituentHydrazine TypeCatalystMajor Product Regiochemistry
3-MethylPhenylhydrazineNone1,3,5-Trisubstituted pyrazole

How does the compound’s biological activity correlate with its structural features?

Methodological Answer:
Structure-activity relationship (SAR) studies require:

  • In vitro assays : Test antipruritic/anti-inflammatory activity via COX-2 inhibition (IC₅₀) or IL-6 suppression in macrophage models .
  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., ERK1/2 kinase) . Key pharmacophores include:
    • Phenolic –OH for hydrogen bonding.
    • Pyrazole core for π–π interactions with hydrophobic pockets.

What are the challenges in characterizing polymorphs of this compound, and how are they addressed?

Methodological Answer:
Polymorph characterization involves:

SC-XRD : Resolve unit cell parameters (e.g., monoclinic vs. orthorhombic).

PXRD : Compare experimental patterns with simulated data from Mercury .

Thermal analysis : DSC identifies melting points and enantiotropic transitions.

Spectroscopy : Solid-state NMR distinguishes hydrogen-bonding networks .

How can computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?

Methodological Answer:
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

  • Fukui indices to identify nucleophilic (pyrazole N-atoms) and electrophilic (phenolic O-atom) sites.
  • HOMO-LUMO gaps : Predict redox behavior; lower gaps (<4 eV) suggest higher reactivity .
  • Solvent effects : Use PCM models to simulate reaction pathways in ethanol/water .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenol, 2-(1-ethyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)-
Reactant of Route 2
Phenol, 2-(1-ethyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)-

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